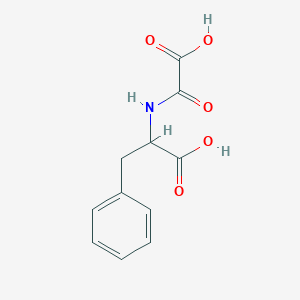

2-(Carboxyformamido)-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Carboxyformamido)-3-phenylpropanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyformamido group attached to a phenylpropanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxyformamido)-3-phenylpropanoic acid typically involves the amidation of carboxylic acids. One common method is the reaction of a carboxylic acid derivative with an amine under catalytic conditions. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst can result in high yields of the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using cost-effective and scalable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Methods such as the use of formylpyrrolidine (FPyr) as a Lewis base catalyst have been shown to be efficient and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Carboxyformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used as a precursor for various chemical reactions, including oxidation and reduction processes, which can convert it into corresponding alcohols or amines.

Biological Studies

Research has indicated that 2-(Carboxyformamido)-3-phenylpropanoic acid may possess biological activities that warrant further investigation. Its interactions with biomolecules are being studied to understand its potential roles in cellular processes and pathways.

Medicinal Chemistry

Ongoing research is focused on exploring the therapeutic applications of this compound. It has been suggested that it may play a role in drug development, particularly in targeting specific biological pathways related to diseases.

Industrial Applications

In the industrial sector, this compound is utilized in producing polymers and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.

A study investigating the biological activity of this compound revealed potential inhibitory effects on specific enzymes involved in metabolic pathways. This research highlighted the compound's ability to interact with key biomolecules, suggesting implications for metabolic regulation and therapeutic interventions.

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis of this compound using alternative catalytic methods. The study demonstrated improved yields and purity levels through modifications in reaction conditions and catalyst selection, paving the way for more efficient production processes.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for various chemical reactions |

| Biological Studies | Investigating interactions with biomolecules |

| Medicinal Chemistry | Potential role in drug development and therapeutic applications |

| Industrial Applications | Used in producing polymers and pharmaceuticals |

Mecanismo De Acción

2-(Carboxyformamido)-3-phenylpropanoic acid: shares similarities with other carboxylic acid derivatives, such as 2,5-furandicarboxylic acid and aminocaproic acid

Uniqueness: The presence of the carboxyformamido group and the phenylpropanoic acid backbone gives it unique chemical and biological properties compared to other similar compounds.

Comparación Con Compuestos Similares

- 2,5-Furandicarboxylic acid

- Aminocaproic acid

- 2-Naphthalene thiol

Actividad Biológica

2-(Carboxyformamido)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H12N2O3

- IUPAC Name : this compound

- Molecular Weight : 220.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. Research indicates that this compound may inhibit certain enzymes, enhancing the efficacy of other therapeutic agents.

Enzyme Inhibition

One notable study investigated the compound's role as a potential inhibitor for the enzyme CYP26A1, which is involved in retinoic acid metabolism. The results indicated that derivatives of this compound could effectively block the breakdown of all-trans retinoic acid (ATRA), promoting differentiation in cancer cells such as NB4 cells at concentrations as low as 0.5 μM .

Anticancer Properties

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies demonstrated that this compound exhibits potent activity against various cancer cell lines by modulating pathways associated with cell proliferation and apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| LNCaP (Prostate) | 0.08 | PSMA inhibition |

| NB4 (Leukemia) | 0.5 | ATRA metabolism inhibition |

| MCF-7 (Breast) | 1.2 | Induction of apoptosis |

Study on Prostate Cancer

In a study focusing on prostate cancer, researchers synthesized several ligands based on the structure of this compound. The most potent ligand exhibited Ki values ranging from 0.08 nM to 8.98 nM against prostate-specific membrane antigen (PSMA), indicating strong binding affinity and potential for targeted therapy .

Molecular Docking Studies

Molecular docking simulations further elucidated the binding interactions between this compound and its target enzymes. These studies revealed that the compound forms stable complexes with active sites, suggesting a mechanism for its inhibitory effects on cancer cell growth .

Toxicity and Safety Profile

In silico toxicity predictions have classified derivatives of this compound as likely non-carcinogenic and non-genotoxic, providing a favorable safety profile for further development in therapeutic applications .

Propiedades

IUPAC Name |

2-(oxaloamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQWGBCNOHBNDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.